1-(5-Chloro-2-methylphenyl)-3-phenylurea
Description
1-(5-Chloro-2-methylphenyl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 5-chloro-2-methylphenyl group linked via a urea (–NH–CO–NH–) moiety. This compound belongs to the class of N,N′-diarylureas, which are widely studied for their diverse applications, including herbicidal, antimicrobial, and anticancer activities . The chloro and methyl substituents on the aromatic ring influence its electronic and steric properties, affecting its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13ClN2O/c1-10-7-8-11(15)9-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
NKPGGTFIRDXDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-3-phenylurea typically involves the reaction of 5-chloro-2-methylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-chloro-2-methylaniline+phenyl isocyanate→1-(5-Chloro-2-methylphenyl)-3-phenylurea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Halogen and Alkyl Substituents
- 1-(2,4-Difluorophenyl)-3-phenylurea : Lacks the chloro and methyl groups but includes fluorine atoms at the 2- and 4-positions. Fluorine's electron-withdrawing nature reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation compared to the chloro-methyl variant. This compound shows distinct reactivity in electrophilic substitution reactions .
- 1-(4-(Hexyloxy)phenyl)-3-phenylurea : Features a hexyloxy group at the para position. The alkoxy chain increases hydrophobicity (LogP ~2.8) and may improve membrane permeability, making it more suitable for lipid-rich biological targets compared to the shorter-chain or halogenated analogs .
Positional Isomerism
- 1-(5-Chloropyridin-2-yl)-3-phenylurea: Replaces the benzene ring with a pyridine ring. This compound has a molecular weight of 247.68 g/mol and a purity of 95% .
- 1-(6-Chloropyridin-3-yl)-3-phenylurea: Differs in the position of the chlorine atom on the pyridine ring (6 vs. 5 position). This minor structural change significantly impacts herbicidal activity due to altered binding affinity in plant enzyme systems .
Impact of Functional Group Modifications
Thiourea Analogs
- 1-(4-Fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea : Substitution of the urea oxygen with sulfur (thiourea) increases rotational flexibility and alters hydrogen-bonding strength. Thioureas generally exhibit higher acidity (pKa ~8–10) compared to ureas, influencing their interaction with biological targets .
Bulky Substituents
- 1-(Cyclohexylmethyl)-3-phenylurea : Incorporates a cyclohexylmethyl group instead of aromatic substituents. This bulky alkyl chain enhances lipophilicity (LogP ~3.5) and improves activity against mycobacteria, with MIC values as low as 1.5 μM against Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
